

Lrrk2-IN-1: A Chemical Probe for Interrogating LRRK2 Function

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Compound of Interest		
Compound Name:	Lrrk2-IN-6	
Cat. No.:	B12406062	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased kinase activity, making LRRK2 a key therapeutic target.[2][3] Chemical probes that can potently and selectively inhibit LRRK2 kinase activity are invaluable tools for dissecting its complex biology and for the development of novel therapeutics. This guide focuses on LRRK2-IN-1, a well-characterized, potent, and selective inhibitor of LRRK2, as a archetypal chemical probe to investigate LRRK2 function. While the specific compound "Lrrk2-IN-6" was requested, publically available scientific literature predominantly details the discovery and characterization of LRRK2-IN-1 and its analogs. LRRK2-IN-1 serves as a foundational tool compound for understanding the cellular consequences of LRRK2 inhibition.

LRRK2 Signaling Pathway

LRRK2 is implicated in a multitude of cellular processes, including vesicular trafficking, autophagy, and immune responses.[4] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[5] Pathogenic LRRK2 mutations enhance this phosphorylation, leading to cellular dysfunction.





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A simplified diagram of the LRRK2 signaling pathway.

Biochemical and Cellular Activity of LRRK2 Inhibitors

Lrrk2-IN-1 is a potent inhibitor of both wild-type (WT) and the common G2019S mutant LRRK2. Its activity has been extensively characterized in biochemical and cellular assays. The following tables summarize the quantitative data for Lrrk2-IN-1 and other notable LRRK2 inhibitors for comparative purposes.

Table 1: Biochemical Activity of LRRK2 Inhibitors



Compound	Target	IC50 (nM)	Assay Conditions
Lrrk2-IN-1	LRRK2 (WT)	13	GST-LRRK2 (1,326– 2,517), 100 μM ATP[6] [7]
LRRK2 (G2019S)	6	GST-LRRK2[G2019S] (1,326–2,527), 100 μΜ ΑΤΡ[3][6][7]	
LRRK2 (A2016T)	2450	GST-LRRK2[A2016T] (1,326–2,517)[3]	
LRRK2 (G2019S+A2016T)	3080	GST- LRRK2[A2016T+G20 19S] (1,326–2,517)[3]	
MLi-2	LRRK2 (G2019S)	0.76	In vitro kinase assay[3]
GNE-7915	LRRK2 (WT)	6.6	Biochemical assay
LRRK2 (G2019S)	2.2	Biochemical assay[3]	_
LRRK2 (A2016T)	47.7	Biochemical assay[3]	_

Table 2: Cellular Activity of LRRK2 Inhibitors

Compound	Cell Line	EC50 (nM)	Cellular Readout
Lrrk2-IN-1	HEK293, SH-SY5Y	~100-200	Inhibition of LRRK2 Ser910/Ser935 phosphorylation
MLi-2	-	1.4	Inhibition of LRRK2 Ser935 phosphorylation[3]
GNE-0877	-	3	Cellular potency[3]
GNE-9605	-	18.7	Cellular potency[3]



Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. Lrrk2-IN-1 has demonstrated high selectivity, a crucial feature for attributing observed cellular effects directly to LRRK2 inhibition.

Table 3: Kinase Selectivity of Lrrk2-IN-1

Profiling Method	Number of Kinases Screened	Concentration	Significant Off- Targets (Inhibition > 50% or Kd < 3µM)
KINOMEscan™ (Ambit)	442	10 μΜ	12 kinases with <10% of DMSO control[6]
Dundee Profiling	105	1 μΜ	DCLK2 (IC50 = 45 nM)[6]
KiNativ™ (ActivX)	260	1 μΜ	LRRK2, DCLK1, MAPK7[6]

The selectivity score (S-score at 3 μ M) for Lrrk2-IN-1 is 0.029 (13/442), indicating high selectivity.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize LRRK2 inhibitors like Lrrk2-IN-1.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on LRRK2 kinase activity.

Materials:

Recombinant LRRK2 protein (e.g., GST-LRRK2 970-2527)



- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT, 0.01% Triton X-100)
- Myelin Basic Protein (MBP) as a generic substrate
- [y-32P]ATP
- Test compound (e.g., Lrrk2-IN-1) dissolved in DMSO
- SDS-PAGE gels and reagents
- Phosphorimager

Procedure:

- Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2 protein, and MBP.
- Add the test compound at various concentrations (or DMSO as a vehicle control).
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate for 30-60 minutes at 30°C.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Quantify the phosphorylation of MBP and LRRK2 (autophosphorylation) using a phosphorimager.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Cellular Target Engagement Assay (Western Blot)

This assay determines the ability of a compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at specific sites (e.g., Ser935), which is dependent on its own kinase activity.

Materials:

- Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2-G2019S)
- Cell culture medium and reagents
- Test compound (e.g., Lrrk2-IN-1)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate
- Western blotting equipment

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies overnight at 4°C.

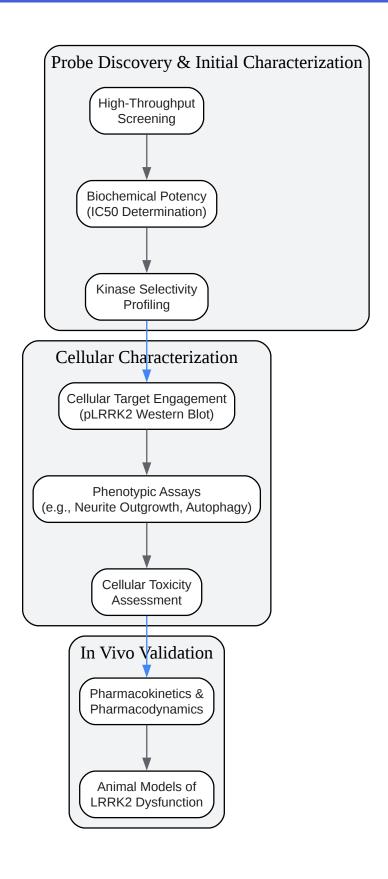


- Wash the membrane and incubate with the secondary antibody.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities and normalize the pSer935-LRRK2 signal to total LRRK2 and the loading control.
- Calculate the EC50 value.

Experimental and Logical Workflows

The development and application of a chemical probe like Lrrk2-IN-1 follows a logical progression from initial discovery to in-depth biological characterization.





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A typical experimental workflow for characterizing a LRRK2 chemical probe.





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The logical progression leading to the use of Lrrk2-IN-1.

Conclusion

Lrrk2-IN-1 stands as a seminal chemical probe that has been instrumental in elucidating the cellular functions of LRRK2 and validating its kinase activity as a therapeutic target for Parkinson's disease. Its well-defined potency, selectivity, and cellular activity provide a robust foundation for researchers investigating the intricate roles of LRRK2 in health and disease. The methodologies and data presented in this guide offer a comprehensive resource for the scientific community to effectively utilize Lrrk2-IN-1 and similar chemical probes in their research endeavors, ultimately paving the way for the development of novel disease-modifying therapies for Parkinson's disease.

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